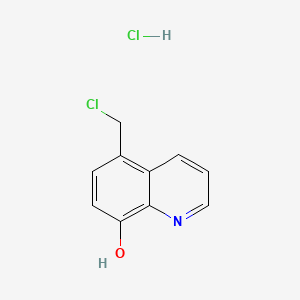
5-(氯甲基)-8-喹啉酚盐酸盐
描述
5-(Chloromethyl)-8-quinolinol hydrochloride is a chemical compound that serves as a versatile intermediate for the synthesis of various polymers and metal ion complexes. It has been used to modify poly(oxyethylene)s, resulting in polymers with specific end-groups that exhibit the ability to form stable complexes with metal ions and enhance the properties of polycomplexes . This compound has also been utilized in the synthesis of transition metal complexes with potential applications in microbial studies .
Synthesis Analysis
The synthesis of polymers with 5-chloro-8-quinolinoxyl end-groups involves the chemical modification of α,ω-dichloropoly(oxyethylene)s, with molecular weights ranging from 400 to 3000 . Another approach includes the reaction of polyethers having amino end-groups with 5-chloromethyl-8-quinolinol hydrochloride to prepare polyethers with 8-hydroxy-5-quinolinyl end-groups . Additionally, 5-chloromethyl-8-quinolinol hydrochloride has been condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in the presence of potassium carbonate to synthesize a compound for transition metal chelates .
Molecular Structure Analysis
The structure of the modified polymers and the resulting end-groups have been characterized using various spectroscopic techniques, including GPC, 1H-NMR, UV, and IR spectroscopy . These studies have confirmed the successful attachment of the 5-chloro-8-quinolinoxyl and 8-hydroxy-5-quinolinyl groups to the polymer chains.
Chemical Reactions Analysis
The chemical reactivity of 5-(Chloromethyl)-8-quinolinol hydrochloride has been explored in the formation of complexes with polymers of acrylic and methacrylic acids . The compound has also shown the ability to form stable complexes with various metal ions, such as Fe3+, Cu2+, Ni2+, Zn2+, Cd2+, and Mn2+, with the stability of these complexes being assessed by UV/Vis spectroscopy . Furthermore, the compound has been used to create a novel catalyst for the epoxidation of olefins with hydrogen peroxide, demonstrating its utility in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers modified with 5-chloro-8-quinolinoxyl end-groups have been investigated, revealing their ability to stabilize polycomplexes and their solubility in aqueous solutions . The non-protonation of the N-atom from the quinoline group in the polycomplexes has been explained by the localization of the end-groups in the hydrophobic domains of the complexes . The water solubility of the metal ion complexes of the modified polymers has also been noted, which is significant for their potential applications .
科学研究应用
防腐蚀
5-(氯甲基)-8-喹啉酚盐酸盐已被研究用于抑制腐蚀,特别是在酸性环境中对碳钢的腐蚀。一项研究发现,它作为一种混合型抑制剂,在盐酸溶液中显著减少了腐蚀。这归因于该化合物在金属表面形成了一层保护膜。这种化合物的有效性与其浓度有关,达到了高达97%的效率(Faydy et al., 2016)。
抗菌活性
该化合物已被用于合成各种衍生物进行抗菌研究。其中一项研究涉及将其与其他试剂缩合以产生金属螯合物,然后评估其抗菌性能。这些合成化合物显示出对各种微生物菌株的显著活性(Patel et al., 2009)。
金属离子络合
研究还关注使用5-(氯甲基)-8-喹啉酚盐酸盐制备具有金属络合能力的聚醚。这些改性聚合物在与各种金属离子形成稳定络合物方面表现出有希望的结果,表明在金属离子回收或纯化等领域具有潜在应用(Manolova et al., 1998)。
有机合成
在有机化学中,该化合物在合成各种有机化合物方面发挥了重要作用。它已被用于与其他化学物质反应,以产生在不同领域(包括制药和材料科学)具有潜在应用的新化合物。例如,它与醇类、胺类和其他试剂的反应导致了一系列8-喹啉酚的5-取代衍生物的产生(Kolobielski, 1966)。
聚合物改性
该化合物用于改性聚合物,增强其在特定应用中的性能。例如,一项研究讨论了其在制备具有8-羟基喹啉配体的聚合物中的应用,这些聚合物表现出高热稳定性和荧光性,可能在OLED的开发中有用(Qun-bo et al., 2007)。
属性
IUPAC Name |
5-(chloromethyl)quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGTRWOFVSOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884027 | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-8-quinolinol hydrochloride | |
CAS RN |
4053-45-6 | |
| Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4053-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

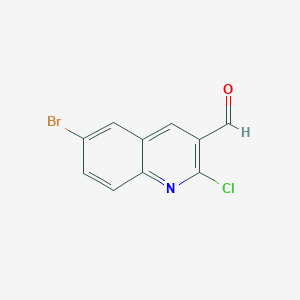
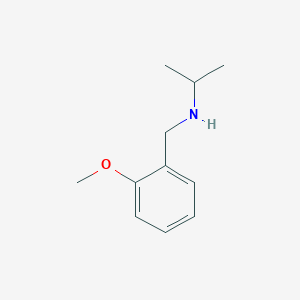
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
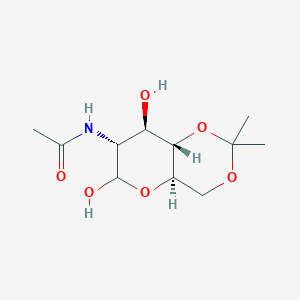
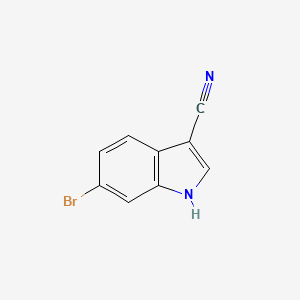
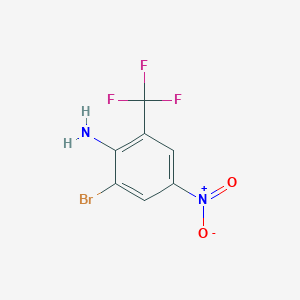

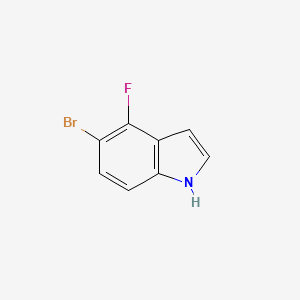



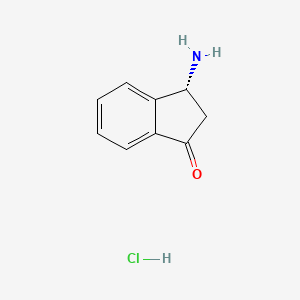
![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
